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Compound of Interest

Compound Name: 6-Hydroxyazepan-2-one

CAS No.: 1292369-55-1

Cat. No.: B1428780

Get Quote

Executive Summary
This application note details a robust chemoenzymatic protocol for the synthesis of chiral 6-
hydroxyazepan-2-one (also known as 6-hydroxy-caprolactam). This seven-membered

heterocycle is a critical pharmacophore, serving as the core scaffold for the potent Protein

Kinase C (PKC) inhibitor (-)-Balanol and various lysine-mimetic peptidomimetics.

Traditional chemical synthesis of chiral azepanes involves complex ring-closing metathesis or

chiral pool strategies with low atom economy. This protocol utilizes a Baeyer-Villiger

Monooxygenase (BVMO) to effect a desymmetrization of the readily available meso-compound

4-hydroxycyclohexanone. This enzymatic ring expansion establishes the chiral center and the

seven-membered ring in a single step with high enantiomeric excess (>98% ee), followed by a

chemical nitrogen-insertion step to yield the final lactam.
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Synthesizing seven-membered rings (azepanes) is kinetically disfavored compared to five- or

six-membered rings due to entropic factors and transannular strain. Furthermore, introducing a

chiral hydroxyl group at the C6 position via traditional chemistry requires multi-step

protection/deprotection sequences.

The Biocatalytic Solution: BVMO Desymmetrization
The core innovation in this protocol is the use of Cyclohexanone Monooxygenase (CHMO) (EC

1.14.13.22).

Substrate: 4-hydroxycyclohexanone is a prochiral (meso) ketone. It possesses a plane of

symmetry but contains two enantiotopic carbon chains adjacent to the carbonyl.

Regio- and Enantioselectivity: CHMO catalyzes the insertion of an oxygen atom into the C-C

bond. The enzyme distinguishes between the two enantiotopic carbons, inserting oxygen

preferentially on one side.

Mechanism: The flavin-dependent enzyme forms a Criegee intermediate. The migration of

the carbon center is dictated by the enzyme's active site geometry, leading to the formation

of (R)- or (S)-6-hydroxy-oxepan-2-one (the lactone precursor).

Pathway Visualization
The following diagram illustrates the enzymatic cycle and the subsequent chemical conversion

to the lactam.
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Figure 1: Chemoenzymatic cascade transforming the meso-ketone to the chiral lactam via a

lactone intermediate.

Experimental Protocols
Materials & Reagents

Component Grade/Spec Purpose

4-Hydroxycyclohexanone >97% Purity Substrate

CHMO (Recombinant)
Acinetobacter sp. (expressed

in E. coli)
Biocatalyst

Glucose Dehydrogenase

(GDH)
>20 U/mg Cofactor Regeneration

NADP+ Catalytic amount (0.5 mM) Cofactor

D-Glucose 1.5 eq Hydride donor

TMSI (Iodotrimethylsilane) Synthesis Grade Lactone ring opening

Sodium Azide (NaN3) Hazardous/Pure Nitrogen source

Protocol A: Enzymatic Synthesis of (R)-6-Hydroxy-
oxepan-2-one
Objective: Stereoselective production of the lactone intermediate.

Buffer Preparation: Prepare 50 mL of 50 mM Tris-HCl buffer (pH 8.0).

Substrate Solution: Dissolve 4-hydroxycyclohexanone (114 mg, 1.0 mmol) in 1 mL of

isopropanol (cosolvent).

Reaction Setup:

In a 100 mL baffled flask, combine:

45 mL Tris-HCl buffer.
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Substrate solution.[1]

NADP+ (0.5 mM final conc).

D-Glucose (270 mg, 1.5 mmol).

GDH (50 Units).

CHMO (100 Units - Note: Adjust based on specific activity).

Incubation:

Incubate at 25°C with orbital shaking (200 rpm) for 24 hours.

Critical Control: Ensure adequate aeration. BVMOs require molecular oxygen.[2][3] Do not

seal the flask airtight; use a breathable stopper.

Monitoring:

Extract a 500 µL aliquot with ethyl acetate.

Analyze via GC-FID (See Section 4.1).

Workup:

Saturate the aqueous phase with NaCl.

Extract 3x with Ethyl Acetate (30 mL each).

Dry combined organics over MgSO4 and concentrate in vacuo.

Yield Expectation: 85-95% isolated yield of the lactone.

Protocol B: Chemical Conversion to 6-Hydroxyazepan-2-
one
Objective: Conversion of the lactone to the lactam (Nitrogen insertion). Note: This step

preserves the chirality established in Protocol A.
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Ring Opening (Iodo-ester formation):

Dissolve the lactone (from Protocol A) in anhydrous Ethanol.

Add TMSI (1.2 eq) at 0°C under Argon. Stir for 2 hours.

Mechanism:[4][5][6] Cleaves the lactone to form ethyl 6-iodohexanoate derivative.

Azide Displacement:

Add NaN3 (1.5 eq) in DMF to the crude iodo-ester. Heat to 60°C for 4 hours.

Safety: Use a blast shield. Azides are potentially explosive.

Staudinger Reduction & Cyclization:

Treat the azide-ester with Triphenylphosphine (PPh3) in THF/Water.

The azide is reduced to an amine, which spontaneously attacks the intramolecular ester to

close the ring, forming the 7-membered lactam.

Purification:

Flash chromatography (SiO2, MeOH/DCM gradient).

Analytical Validation (Self-Validating Systems)
To ensure the protocol is working, you must validate two parameters: Conversion and

Enantiomeric Excess (ee).

Gas Chromatography (GC) Method
Column: Chiral Cyclodextrin-based column (e.g., Hydrodex-β-3P or CP-Chirasil-Dex CB).

Conditions:

Injector: 250°C.

Detector (FID): 275°C.
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Oven: 100°C (hold 2 min)

5°C/min

180°C.

Interpretation:

The meso-substrate (4-hydroxycyclohexanone) appears as a single peak.

The product (lactone) will resolve into two enantiomers if racemic.

Success Criterion: Appearance of a single dominant peak for the (R)-lactone (>98% area).

NMR Validation
1H NMR (CDCl3): Look for the downfield shift of the proton adjacent to the lactone oxygen.

Substrate (Ketone):

~4.1 ppm (methine).

Product (Lactone):

~4.5-4.7 ppm (methine next to ester oxygen).

Troubleshooting & Optimization
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Issue Probable Cause Corrective Action

Low Conversion (<20%) Oxygen limitation

Use a baffled flask; increase

shaking speed; ensure buffer

volume < 20% of flask

capacity.

Enzyme Deactivation Substrate inhibition or pH drift

Add substrate via syringe

pump (fed-batch). Check pH

periodically and adjust with 1M

NaOH.

Low ee%
Spontaneous chemical

oxidation

Ensure no chemical oxidants

(peroxides) are present. Use

purified enzyme rather than

whole cells if background

enzymes interfere.

Emulsion during workup Protein precipitation

Filter the reaction mixture

through Celite before

extraction.
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Disclaimer:This protocol involves the use of biological agents and hazardous chemicals

(azides). All procedures should be performed by trained personnel in a fume hood with

appropriate PPE. The author assumes no liability for experimental outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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